1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a glucopyranosyloxy group attached to a dihydroxyphenyl ring, which is further connected to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- typically involves the reaction of hesperetin with chalcone glucoside. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product. The compound is often produced as a white crystalline powder with specific solubility properties, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenolic compounds.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced phenolic compounds, and substituted derivatives with different functional groups. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .
Scientific Research Applications
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used as a food additive and in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: By binding to and inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phlorizin: A glucoside of phloretin with similar antioxidant and anti-inflammatory properties.
Hesperitin Dihydrochalcone Glucoside: A compound with a similar glucopyranosyloxy group and dihydroxyphenyl structure.
Uniqueness
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- is unique due to its specific structural features, such as the presence of a propanone backbone and the specific arrangement of functional groups.
Properties
CAS No. |
17004-75-0 |
---|---|
Molecular Formula |
C16H22O9 |
Molecular Weight |
358.34 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H22O9/c1-6(2)12(20)11-8(19)3-7(18)4-9(11)24-16-15(23)14(22)13(21)10(5-17)25-16/h3-4,6,10,13-19,21-23H,5H2,1-2H3/t10-,13-,14+,15-,16-/m1/s1 |
InChI Key |
PSBKCHXAPMSDFN-LMXXTMHSSA-N |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.